L-Tyrosyl-2-(hydroxymethyl)serylglycine
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Overview
Description
L-Tyrosyl-2-(hydroxymethyl)serylglycine is a synthetic peptide compound that combines the amino acids tyrosine, serine, and glycine. This compound is of interest due to its potential applications in various fields, including biochemistry, medicine, and industrial processes. The unique structure of this compound allows it to participate in a variety of biochemical reactions and interactions, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosyl-2-(hydroxymethyl)serylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, glycine, is attached to the resin through its carboxyl group.
Deprotection: The protecting group on the amino acid’s amino group is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, serine, is activated and coupled to the growing peptide chain.
Repetition: The deprotection and coupling steps are repeated for the addition of tyrosine.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or alternative methods such as recombinant DNA technology. In recombinant DNA technology, genes encoding the desired peptide sequence are inserted into microorganisms, which then produce the peptide through their natural protein synthesis machinery. This method can be more cost-effective and scalable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
L-Tyrosyl-2-(hydroxymethyl)serylglycine can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of tyrosine can be oxidized to form quinones.
Reduction: Reduction reactions can target the carbonyl groups in the peptide backbone.
Substitution: The hydroxyl group of serine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the peptide with altered functional groups.
Substitution: Modified peptides with new functional groups attached to the serine residue.
Scientific Research Applications
L-Tyrosyl-2-(hydroxymethyl)serylglycine has a wide range of scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme activity.
Medicine: Explored for potential therapeutic applications, including as a drug delivery vehicle or as a component of peptide-based drugs.
Industry: Utilized in the development of biocatalysts and as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of L-Tyrosyl-2-(hydroxymethyl)serylglycine involves its interaction with specific molecular targets, such as enzymes and receptors. The phenolic hydroxyl group of tyrosine can form hydrogen bonds and participate in phosphorylation reactions, which are crucial for signal transduction pathways. The hydroxymethyl group of serine can also engage in hydrogen bonding and nucleophilic attacks, influencing the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
L-Tyrosine: A precursor amino acid with a simpler structure.
L-Serine: Another precursor amino acid with a hydroxyl group.
Glycine: The simplest amino acid, often used as a building block in peptide synthesis.
Uniqueness
L-Tyrosyl-2-(hydroxymethyl)serylglycine is unique due to its combination of three different amino acids, each contributing distinct functional groups and reactivity. This combination allows for a broader range of chemical reactions and interactions compared to individual amino acids or simpler peptides.
Properties
CAS No. |
190062-58-9 |
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Molecular Formula |
C15H21N3O7 |
Molecular Weight |
355.34 g/mol |
IUPAC Name |
2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxy-2-(hydroxymethyl)propanoyl]amino]acetic acid |
InChI |
InChI=1S/C15H21N3O7/c16-11(5-9-1-3-10(21)4-2-9)13(24)18-15(7-19,8-20)14(25)17-6-12(22)23/h1-4,11,19-21H,5-8,16H2,(H,17,25)(H,18,24)(H,22,23)/t11-/m0/s1 |
InChI Key |
HUERWTNWFUZBKD-NSHDSACASA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)NC(CO)(CO)C(=O)NCC(=O)O)N)O |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)NC(CO)(CO)C(=O)NCC(=O)O)N)O |
Origin of Product |
United States |
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